![molecular formula C18H22N2O2 B12809849 2,8-Dimethoxy-5,11-dimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine CAS No. 76259-09-1](/img/structure/B12809849.png)
2,8-Dimethoxy-5,11-dimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 374042 is a compound of interest in various scientific fields due to its unique chemical properties and potential applications
Chemical Reactions Analysis
NSC 374042 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups.
Scientific Research Applications
NSC 374042 has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be studied for its effects on cellular processes and its potential as a therapeutic agent. In medicine, NSC 374042 could be investigated for its potential to treat various diseases or conditions. In industry, it may be used in the development of new materials or as a component in manufacturing processes.
Mechanism of Action
The mechanism of action of NSC 374042 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific context in which NSC 374042 is being studied. For example, in a biological context, it may interact with cellular signaling pathways to influence cell behavior.
Comparison with Similar Compounds
NSC 374042 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. The comparison would involve examining the differences in chemical properties, reactivity, and potential applications. Some similar compounds might include other small molecules used in scientific research or therapeutic development.
Conclusion
NSC 374042 is a compound with significant potential in various scientific fields. Its unique chemical properties and potential applications make it a valuable subject of study. Further research into its synthesis, chemical reactions, and mechanisms of action will continue to uncover new uses and insights into this intriguing compound.
Properties
CAS No. |
76259-09-1 |
|---|---|
Molecular Formula |
C18H22N2O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2,8-dimethoxy-5,11-dimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine |
InChI |
InChI=1S/C18H22N2O2/c1-19-11-13-9-16(22-4)6-8-18(13)20(2)12-14-10-15(21-3)5-7-17(14)19/h5-10H,11-12H2,1-4H3 |
InChI Key |
CWAAJGLMPXSYHR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(C=CC(=C2)OC)N(CC3=C1C=CC(=C3)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





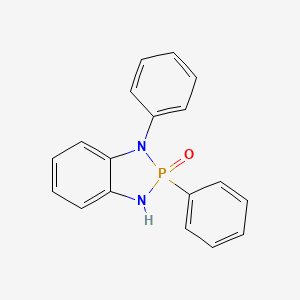
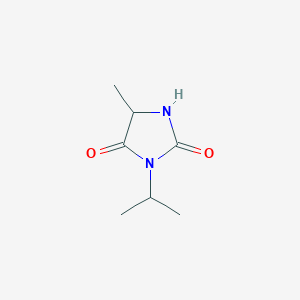
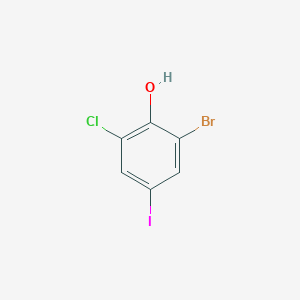
![8-O-benzyl 2-O-methyl 3-(4-methylphenyl)sulfonyl-4,5-dioxo-6H-pyrrolo[3,2-e]indole-2,8-dicarboxylate](/img/structure/B12809800.png)
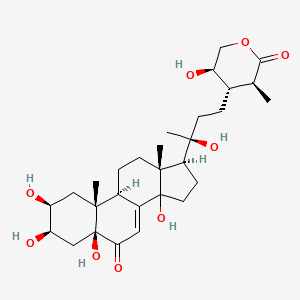
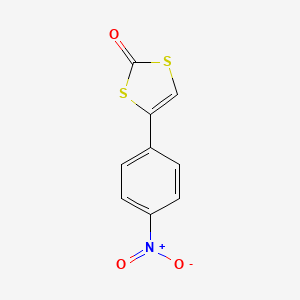

![[3-(3,4-Dimethoxyphenyl)-1-[3-[2-[[2-[[[2-[3-[3-(3,4-dimethoxyphenyl)-1-[1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetyl]amino]methyl]-3-(dimethylamino)propyl]amino]-2-oxoethoxy]phenyl]propyl] 1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B12809832.png)
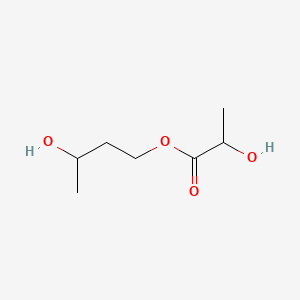

![(1R,2S,5R)-7-oxo-2-(2-((R)-Piperidine-3-carbonyl)hydrazinecarbonyl)-1,6-diazabicyclo[3.2.1]octan-6-yl hydrogen sulfate](/img/structure/B12809846.png)
